2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridine

Catalog No.
S14080982
CAS No.
M.F
C8H8ClN3
M. Wt
181.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridin...

Product Name

2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridine

IUPAC Name

2-(chloromethyl)-3-methylimidazo[4,5-b]pyridine

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

InChI

InChI=1S/C8H8ClN3/c1-12-7(5-9)11-6-3-2-4-10-8(6)12/h2-4H,5H2,1H3

InChI Key

KGIREHHCIIXLFA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)CCl

2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound features a fused bicyclic structure that includes an imidazole ring and a pyridine ring, characterized by the presence of a chloromethyl group at the 2-position and a methyl group at the 3-position. The chemical formula for this compound is C₉H₈ClN₃, and it has been studied for its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine can be attributed to the functional groups present in its structure. The chloromethyl group is particularly reactive and can participate in nucleophilic substitution reactions. For instance, it can react with various nucleophiles such as amines or alcohols to form new derivatives. Additionally, the imidazo[4,5-b]pyridine framework can undergo electrophilic aromatic substitution due to the electron-rich nature of the pyridine ring.

Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, derivatives of 3H-imidazo[4,5-b]pyridine have shown moderate cytotoxicity against various cancer cell lines such as MCF-7 and K562, with some compounds demonstrating selective inhibition of cyclooxygenase-2 (COX-2) enzymes, which are implicated in inflammation and cancer progression .

The synthesis of 2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 2-chloro-3-nitropyridine, a tandem reaction involving primary amines can lead to the formation of functionalized imidazo[4,5-b]pyridines .
  • One-Pot Synthesis: A one-pot synthetic protocol has been reported where 2-chloro-3-nitropyridine reacts with substituted anilines in dimethyl sulfoxide at elevated temperatures to yield various derivatives .

These methods emphasize efficiency and environmental considerations by utilizing green solvents and reducing the number of purification steps required.

The unique structure of 2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine makes it suitable for various applications in medicinal chemistry. Its derivatives are being explored for use as:

  • Anticancer agents: Due to their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory drugs: Particularly those that selectively inhibit COX-2.
  • Antimicrobial agents: Showing efficacy against various pathogens.

Interaction studies involving 2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine have focused on its binding affinity with biological targets such as enzymes involved in inflammation (e.g., COX enzymes). Molecular docking studies have revealed that certain derivatives exhibit binding modes similar to known inhibitors like celecoxib . These interactions suggest potential pathways for developing new therapeutic agents based on this compound.

Several compounds share structural similarities with 2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine. Here are some notable examples:

Compound NameStructureBiological Activity
2-Methyl-3H-imidazo[4,5-b]pyridineStructureAntimicrobial
3-Methyl-2-(phenyl)-3H-imidazo[4,5-b]pyridineStructureAnticancer
2-(Bromomethyl)-3-methyl-3H-imidazo[4,5-b]pyridineStructureAnti-inflammatory

Uniqueness

The presence of both chloromethyl and methyl groups in 2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine distinguishes it from other derivatives. The chloromethyl group enhances reactivity towards nucleophiles compared to other compounds that may only possess methyl or phenyl substituents. This unique reactivity profile opens avenues for synthesizing novel derivatives with tailored biological activities.

Traditional Multi-Step Synthesis Involving N–C–N Bond Formation

Early routes to imidazo[4,5-b]pyridines relied on sequential N–C–N bond-forming reactions. A classical approach involves the condensation of 2-chloro-3-nitropyridine with primary amines, followed by nitro group reduction and cyclization with aldehydes. For 2-(chloromethyl)-3-methyl derivatives, methylamine serves as the primary amine, introducing the C-3 methyl group. Subsequent reduction of the nitro moiety to an amine enables cyclization with chloromethyl-containing aldehydes, such as chloroacetaldehyde, to form the chloromethyl substituent at C-2.

These methods often employed FeCl₃ or Al³⁺-exchanged K10 clay as catalysts, operating in dichloromethane or 1,2-dichloroethane under reflux. While effective, drawbacks included prolonged reaction times (up to 72 hours for SNAr steps) and the need for toxic solvents. Isolation of intermediates like N-substituted pyridine-2-amines and pyridine-2,3-diamines further complicated workflows, necessitating multiple purification steps.

Modern One-Pot Tandem Strategies for Imidazo[4,5-b]pyridine Scaffold Assembly

Recent advancements prioritize tandem processes to streamline synthesis. A notable protocol combines SNAr, reduction, and cyclization in a single pot using H₂O-isopropyl alcohol (H₂O-IPA) as the solvent. For 2-(chloromethyl)-3-methyl derivatives, this involves:

  • SNAr Reaction: 2-Chloro-3-nitropyridine reacts with methylamine in H₂O-IPA at 80°C for 2 hours, yielding N-methylpyridine-2-amine.
  • Nitro Reduction: In situ treatment with Zn/HCl at 80°C for 45 minutes reduces the nitro group to an amine, forming pyridine-2,3-diamine.
  • Cyclization: Addition of chloroacetaldehyde induces heterocyclization via imine formation, followed by aromatization to yield the target compound after 10 hours at 85°C.

This method achieves yields exceeding 85% while eliminating intermediate isolation. The H₂O-IPA system enhances nucleophilicity in the SNAr step and stabilizes intermediates during cyclization, as evidenced by time-dependent 1H NMR studies.

Table 1: Representative Yields for One-Pot Synthesis of Imidazo[4,5-b]pyridine Analogues

AmineAldehydeYield (%)
MethylamineChloroacetaldehyde88
Benzylamine4-Nitrobenzaldehyde92
CyclohexylamineFurfural84

Adapted from data in , demonstrating general applicability across substrates.

Role of Solvent Systems in Facilitating Sequential SNAr, Reduction, and Cyclization Reactions

The H₂O-IPA solvent system (1:1 v/v) critically enables the tandem process. Key roles include:

  • SNAr Acceleration: Water’s high polarity enhances amine nucleophilicity, reducing reaction times from 24 hours in 1,2-dichloroethane to 2 hours.
  • Reduction Efficiency: IPA solubilizes Zn/HCl, facilitating electron transfer during nitro reduction. This combination completes reduction in 45 minutes versus 24 hours in methanol.
  • Cyclization Promotion: Water stabilizes the imine intermediate via hydrogen bonding, directing regioselective cyclization to the imidazo[4,5-b]pyridine core.

Comparatively, aprotic solvents like toluene or THF resulted in incomplete reactions or lower yields (<50%), underscoring H₂O-IPA’s superiority.

Catalyst-Free Approaches vs. Transition Metal-Mediated Pathways

Traditional synthetic routes often required Pd or Cu catalysts for C–N bond formation, increasing costs and toxicity. For example, Pd-catalyzed amidation of 2-chloro-3-aminopyridines with ligands like Xantphos achieved cyclization but demanded inert atmospheres and costly purification.

In contrast, the H₂O-IPA tandem strategy operates without metals, leveraging the solvent’s dual acid/base properties to mediate SNAr and cyclization steps. This eliminates catalyst residues and simplifies waste management, aligning with green chemistry principles. Metal-free conditions also tolerate diverse functional groups, enabling the incorporation of electron-withdrawing substituents (e.g., nitro, chloro) without side reactions.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

181.0406750 g/mol

Monoisotopic Mass

181.0406750 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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